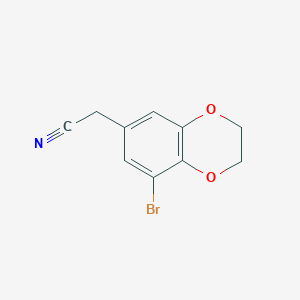

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWOWSKYNMHXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C=C2Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by the introduction of an acetonitrile group. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin with bromine in the presence of a suitable solvent to yield 8-bromo-2,3-dihydro-1,4-benzodioxin. This intermediate is then reacted with acetonitrile under specific conditions to produce the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is being investigated for its potential as a pharmacophore in drug design. Its structural features may confer biological activity, making it a candidate for developing new therapeutic agents. Research has indicated that derivatives of this compound could exhibit antifungal properties against various pathogens, including Candida species .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various chemical reactions such as nucleophilic substitutions and cyclizations. The bromine atom can be replaced with other functional groups, facilitating the development of novel compounds with tailored properties .

Material Science

In material science, this compound can be utilized in the formulation of advanced materials with specific characteristics. Its integration into polymer matrices or other composite materials can enhance thermal stability and mechanical strength .

Case Study 1: Antifungal Activity

A study conducted on the antifungal efficacy of derivatives of this compound demonstrated promising results against Candida albicans. The structure-function relationship was analyzed to identify key modifications that enhanced biological activity .

Case Study 2: Synthesis of Novel Compounds

Researchers have employed this compound as a starting material to synthesize various derivatives through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced reactivity and selectivity in subsequent reactions, showcasing the utility of this compound in synthetic chemistry .

Summary Table of Applications

| Application Area | Description | Examples/Findings |

|---|---|---|

| Medicinal Chemistry | Potential pharmacophore for drug development; antifungal activity | Effective against Candida species |

| Organic Synthesis | Building block for complex molecule synthesis; versatile functional group modifications | Nucleophilic substitutions and cyclizations |

| Material Science | Enhances properties of polymers and composites | Improved thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxin ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Analogs

- 2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile (CAS: 878259-12-2): Molecular formula: C₁₀H₈ClNO₂ (vs. Br in the bromo analog). Molecular weight: 209.63 g/mol (vs. 256.08 g/mol for the bromo compound) . However, bromine’s stronger electron-withdrawing nature may increase electrophilicity at the acetonitrile group, influencing reactivity in nucleophilic substitutions .

Heterocyclic Derivatives

- 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (CAS: 499771-17-4): Molecular formula: C₁₃H₁₀N₂O₂S (incorporates a thiazole ring). Key differences: The thiazole moiety introduces additional hydrogen-bonding sites (N and S atoms) and aromaticity, which may enhance binding affinity in biological systems. For example, thiazole-containing analogs of benzodioxins are often studied for antimicrobial or kinase-inhibitory activity . Safety Limited information available, though GHS-compliant safety sheets note standard precautions for nitriles (e.g., avoidance of inhalation) .

Antihepatotoxic Benzodioxin Derivatives

- 3',4'-(1",4"-Dioxino)flavone and related compounds (e.g., 4f, 4g): Structural basis: Flavone or coumarin cores fused with 1,4-dioxane rings. Bioactivity: These compounds exhibit significant antihepatotoxic activity (e.g., reducing serum SGOT/SGPT levels in rats) by mimicking silymarin’s flavonoid-dioxane pharmacophore . Comparison: Unlike 2-(8-bromo-benzodioxinyl)acetonitrile, these derivatives lack nitrile groups but feature hydroxyl or methoxy substituents critical for antioxidant effects. The bromo-acetonitrile derivative’s bioactivity remains unstudied but could diverge due to its electrophilic nitrile group .

Patent-Relevant Benzodioxin Derivatives

- 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide: Structural complexity: This patented compound includes a benzodioxin moiety linked to an indazole and tetrahydrofuran group, highlighting the scaffold’s versatility in drug design. Relevance: Such derivatives are optimized for pharmacokinetic properties (e.g., metabolic stability), suggesting that the bromo-acetonitrile analog could be modified similarly for enhanced bioavailability .

Key Data Comparison Table

Biological Activity

2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile is a chemical compound with significant potential in various biological applications. Its structure, characterized by a benzodioxane moiety and an acetonitrile functional group, suggests diverse pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's chemical properties are summarized in the table below:

| Property | Value |

|---|---|

| Chemical Formula | C10H8BrNO2 |

| Molecular Weight | 254.08 g/mol |

| IUPAC Name | 2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetonitrile |

| PubChem CID | 75481902 |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that the compound may act as an enzyme inhibitor, potentially affecting metabolic pathways crucial for cellular function. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to altered cellular metabolism.

- Cellular Pathway Interference : By interacting with specific receptors or proteins within cells, it can modulate signaling pathways that govern cell proliferation and apoptosis.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Properties : Some studies suggest that benzodioxane derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Effects : Compounds in this class have shown potential as antibacterial agents.

Case Studies

Several studies have investigated the biological activity of related compounds:

- Anticancer Activity : A study demonstrated that benzodioxane derivatives could inhibit the growth of human breast cancer cells through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Enzyme Inhibition : Research on similar compounds indicated their ability to inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory pathways. This inhibition could lead to reduced inflammation and pain relief.

Research Findings

Recent research findings highlight the compound's potential applications:

- In vitro Studies : Laboratory studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines.

- Mechanistic Insights : Investigations into its mechanism revealed that it may interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased cell death.

Q & A

Q. What are the recommended synthetic routes and purification methods for 2-(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving brominated benzodioxin precursors and acetonitrile derivatives. For example, brominated benzodioxin intermediates (e.g., 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine) can undergo cyanoethylation using acrylonitrile or nitrile-transfer reagents. Purification typically involves column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is critical .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : and NMR to confirm the benzodioxin core (δ ~4.2 ppm for –O–CH–O– protons) and acetonitrile substituent (δ ~3.8 ppm for CHCN).

- Mass Spectrometry : High-resolution MS (HRMS-ESI or EI) to verify molecular ion peaks (expected [M+H] at m/z ~266).

- FT-IR : Peaks at ~2250 cm (C≡N stretch) and ~1250 cm (C–O–C in benzodioxin) .

Advanced Research Questions

Q. What experimental design strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Apply factorial design (e.g., 2 or Box-Behnken) to optimize reaction parameters:

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (Pd/C, 1–5 mol%).

- Response Surface Methodology (RSM) can model interactions between variables. For example, higher temperatures may accelerate coupling reactions but increase side-product formation. Computational reaction path searches (e.g., DFT calculations) can predict energetically favorable pathways .

Q. How can computational chemistry elucidate reaction mechanisms involving this compound?

- Methodological Answer : Use quantum mechanical methods (e.g., Gaussian or ORCA software) to:

- Map transition states for bromine substitution or cyano-group activation.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the benzodioxin ring.

- Simulate solvent effects (PCM model) to rationalize solvent-dependent yields. Compare results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Cross-Validation : Repeat experiments under inert atmosphere to rule out oxidation artifacts.

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign coupling constants.

- Dynamic Effects : Consider rotational barriers in the benzodioxin ring (e.g., hindered rotation causing non-equivalent CH protons). Compare with crystallographic data (if available) .

Q. What strategies enable selective functionalization of the bromine site for derivative synthesis?

- Methodological Answer :

- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig amination using Pd catalysts to replace bromine with aryl/amine groups.

- Nucleophilic Substitution : Use strong nucleophiles (e.g., NaN) in polar aprotic solvents (DMF/DMSO).

- Protection/Deprotection : Temporarily protect the nitrile group (e.g., as a silyl ether) to avoid side reactions .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.